molecular formula C24H22N2O B11555244 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide

N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide

Cat. No.: B11555244
M. Wt: 354.4 g/mol
InChI Key: ZHHGZWXJFALDGG-KOEQRZSOSA-N
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Description

N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the condensation of 1,1’-biphenyl-4-carbaldehyde with 2-phenylcyclopropane-1-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE include other hydrazide derivatives and compounds with similar structural motifs, such as:

  • N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE
  • N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE

Uniqueness

The uniqueness of N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE lies in its specific molecular structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H22N2O

Molecular Weight

354.4 g/mol

IUPAC Name

2-phenyl-N-[(E)-1-(4-phenylphenyl)ethylideneamino]cyclopropane-1-carboxamide

InChI

InChI=1S/C24H22N2O/c1-17(18-12-14-20(15-13-18)19-8-4-2-5-9-19)25-26-24(27)23-16-22(23)21-10-6-3-7-11-21/h2-15,22-23H,16H2,1H3,(H,26,27)/b25-17+

InChI Key

ZHHGZWXJFALDGG-KOEQRZSOSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1CC1C2=CC=CC=C2)/C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC(=NNC(=O)C1CC1C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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